(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Description
(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic compound featuring a 3-oxabicyclo[3.3.1]nonane scaffold with a 9-oxo group and a (1-methoxycyclopropyl)methyl ester at position 6. This structure combines the rigidity of the bicyclic framework with the steric and electronic effects of the methoxycyclopropyl substituent, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
(1-methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-17-14(2-3-14)8-19-13(16)9-4-10-6-18-7-11(5-9)12(10)15/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQSXMZEYCCBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)COC(=O)C2CC3COCC(C2)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H20O5
- Molecular Weight : 268.309 g/mol
- CAS Number : 2551116-81-3
The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and metabolic disorders.
Biological Activity Overview
- Anticancer Properties :
- Metabolic Effects :
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of this compound on human chondrosarcoma cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 40 |
| 100 | 30 | 70 |
Case Study 2: FXR Modulation
In an animal model assessing metabolic disorders, the administration of this compound resulted in significant changes in lipid and glucose metabolism, as evidenced by the following results:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 150 | 100 |
| Total Cholesterol (mg/dL) | 250 | 180 |
| Triglycerides (mg/dL) | 200 | 120 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of (1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate with analogous bicyclo[3.3.1]nonane derivatives:
Structural and Functional Insights
- Bridging Heteroatoms: The 3-oxa bridge in the target compound contrasts with diaza bridges in analogs (e.g., ’s diazabicyclo derivatives).
- Substituent Effects : The (1-methoxycyclopropyl)methyl ester introduces steric bulk and electron-donating effects, which may delay ester hydrolysis compared to simpler methyl or ethyl esters (e.g., ’s ethyl 9-oxo-3-oxabicyclo derivative) .
- Chirality: Compounds like Methyl (7R,9R)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate highlight the role of stereochemistry in biological activity, a factor less explored in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
